REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[N:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])=[CH:4][CH:3]=1>[Ni]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]2[C:10]([CH2:11][NH2:12])=[CH:13][CH:14]=[CH:15][N:16]=2)=[CH:4][CH:3]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to provide the product
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Name
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Type
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|
Smiles
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CC1=CC=C(C=N1)OC1=NC=CC=C1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |